molecular formula C11H17NO4S2 B8040488 Methyl 2,6-dimethylbenzenecarboximidothioate;methyl hydrogen sulfate

Methyl 2,6-dimethylbenzenecarboximidothioate;methyl hydrogen sulfate

Cat. No.: B8040488
M. Wt: 291.4 g/mol
InChI Key: IJDFTEIHMRPFNH-UHFFFAOYSA-N
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Description

Methyl 2,6-dimethylbenzenecarboximidothioate;methyl hydrogen sulfate is a chemical compound with diverse applications in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure and properties, which make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-dimethylbenzenecarboximidothioate;methyl hydrogen sulfate involves several steps. One common method includes the reaction of 2,6-dimethylbenzenecarboximidothioate with methyl hydrogen sulfate under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring of reaction parameters and the use of high-purity reagents to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-dimethylbenzenecarboximidothioate;methyl hydrogen sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Methyl 2,6-dimethylbenzenecarboximidothioate;methyl hydrogen sulfate has numerous applications in scientific research. In chemistry, it is used as a reagent for synthesizing other complex molecules. In biology and medicine, it serves as a precursor for developing pharmaceuticals and studying biochemical pathways. Industrially, it is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 2,6-dimethylbenzenecarboximidothioate;methyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Methyl 2,6-dimethylbenzenecarboximidothioate;methyl hydrogen sulfate include other benzenecarboximidothioates and hydrogen sulfates. These compounds share structural similarities but may differ in their functional groups and reactivity .

Uniqueness: What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it particularly valuable for certain applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 2,6-dimethylbenzenecarboximidothioate;methyl hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS.CH4O4S/c1-7-5-4-6-8(2)9(7)10(11)12-3;1-5-6(2,3)4/h4-6,11H,1-3H3;1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDFTEIHMRPFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=N)SC.COS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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